

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate molecular weight and formula

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Compound of Interest

(2,5-dioxopyrrolidin-1-yl) 2phenylacetate

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Technical Guide: (2,5-dioxopyrrolidin-1-yl) 2phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative synthesis protocol for **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate**, an activated ester commonly utilized in bioconjugation and peptide synthesis.

Compound Data

The key quantitative data for **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate** are summarized below.

Parameter	Value	Reference
Molecular Formula	C12H11NO4	[1][2][3]
Molecular Weight	233.22 g/mol	[1][2]
Monoisotopic Mass	233.06880783 Da	[2][3]
CAS Number	23776-85-4	[1][2]



Synthesis Protocol: N-hydroxysuccinimide Esterification

This section details a standard laboratory procedure for the synthesis of **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate** from 2-phenylacetic acid and N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is widely employed for the preparation of activated NHS-esters.[4]

2.1. Materials and Reagents

- · 2-Phenylacetic acid
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Ethyl acetate (anhydrous)
- · Dichloromethane (DCM, anhydrous)
- Hexanes
- Magnesium sulfate (anhydrous)
- · Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
- · Magnetic stirrer and stir bars
- Ice bath
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)
- 2.2. Experimental Procedure

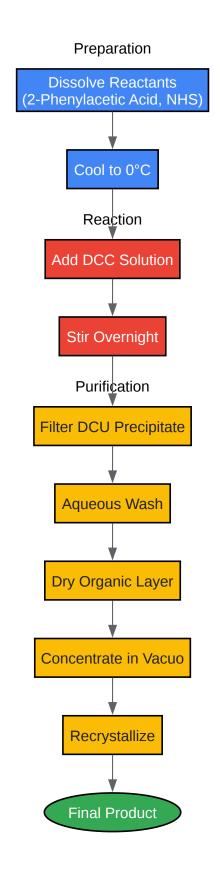


- Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous ethyl acetate (approximately 50 mL).
- Cooling: Place the flask in an ice bath and stir the solution under an inert atmosphere (argon or nitrogen) for 15 minutes to cool it to 0°C.
- Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide
 (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane (approx. 10 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.
- Reaction: Upon addition of DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0°C for one hour, and then let it warm to room temperature and continue stirring overnight (approximately 16-18 hours).
- Work-up and Purification:
 - Filter off the dicyclohexylurea precipitate using a Büchner funnel and wash the solid with a small amount of cold ethyl acetate.
 - Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Recrystallization: Recrystallize the resulting crude solid from an ethyl acetate/hexanes solvent system to yield pure (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate as a white crystalline solid.
- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.

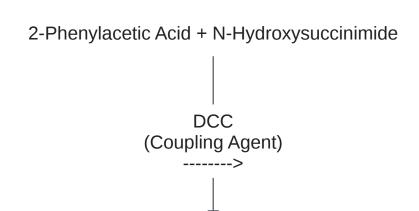




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Caption: Experimental workflow for the synthesis of **(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate**.



(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate + Dicyclohexylurea

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Caption: General reaction scheme for DCC-mediated esterification.

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